l-Alanyl-l-leucine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Role as a Dipeptide:

l-Alanyl-l-leucine is a dipeptide, meaning it consists of two amino acids, L-alanine and L-leucine, linked by a peptide bond. Dipeptides can serve as model substrates for studying various biological processes, including:

- Enzyme activity: They can be used to assess the activity and specificity of proteases, which are enzymes responsible for breaking down proteins into smaller peptides and amino acids.

- Peptide transport: Dipeptides can be employed to investigate the mechanisms of peptide uptake and transport across cell membranes.

Potential Signaling Molecule:

While not classified as an essential metabolite, l-alanyl-l-leucine has been identified in various biological fluids and tissues. This suggests it may play a role in cellular signaling or other physiological functions. However, further research is needed to elucidate its specific biological activities.

Applications in Peptide Research:

- Peptide synthesis: It can serve as a starting material for the synthesis of longer peptides or proteins using techniques like solid-phase peptide synthesis.

- Calibration standard: Its well-defined structure and known properties make it useful as a calibration standard in various analytical techniques employed in peptide research, such as mass spectrometry and chromatography.

Origin

l-Alanyl-l-leucine can be formed through the enzymatic breakdown of proteins containing these amino acids or by chemical synthesis.

Significance

The scientific significance of l-Alanyl-l-leucine is not well-established compared to other dipeptides. However, research on dipeptides in general is ongoing due to their potential roles in various biological processes []. Some studies suggest dipeptides may influence nutrient uptake, hormone regulation, and the immune system []. More research is needed to determine the specific role of l-Alanyl-l-leucine.

Note

The "L" prefix denotes the L-stereoisomer, a specific spatial arrangement of the molecule's atoms that is essential for biological function.

Molecular Structure Analysis

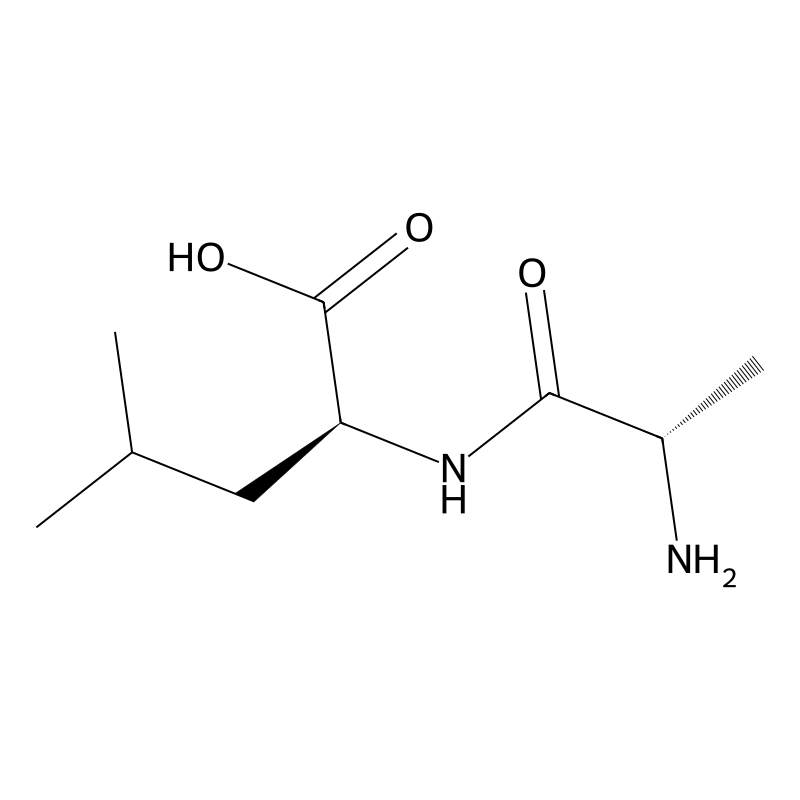

l-Alanyl-l-leucine has a linear structure with the following key features:

- Peptide bond: The amide bond between the carboxyl group of L-alanine and the amino group of L-leucine forms the backbone of the molecule. This bond allows dipeptides to fold and interact with other molecules.

- Amino and Carboxyl Groups: An amino group (NH2) is present at one end and a carboxyl group (COOH) at the other. These functional groups contribute to the solubility and reactivity of the molecule.

- Side chains: L-alanine has a methyl group (CH3) as its side chain, while L-leucine has an isopropyl group (CH(CH3)2). These side chains influence the molecule's interactions with other molecules and its overall shape.

Chemical Reactions Analysis

Synthesis

l-Alanyl-l-leucine can be synthesized in a laboratory setting through various methods, including peptide coupling reactions. These reactions involve activating the carboxyl group of L-alanine and then forming a bond with the amino group of L-leucine [].

Enzymatic breakdown

In the body, l-Alanyl-l-leucine can be broken down by peptidases, which are enzymes that cleave peptide bonds. This process is essential for protein digestion and amino acid recycling [].

L-Alanyl-l-leucine exhibits several biological activities:

- Metabolism: It acts as a metabolite involved in energy production and protein synthesis.

- Nutritional Role: As a dipeptide, it may enhance the absorption of amino acids in the intestines and improve muscle protein synthesis.

- Pharmacological Effects: Research indicates that L-alanyl-l-leucine can influence insulin secretion and may have potential benefits in managing blood sugar levels .

L-Alanyl-l-leucine can be synthesized through various methods:

- Chemical Synthesis: Traditional methods involve coupling L-alanine and L-leucine using activating agents like carbodiimides.

- Enzymatic Synthesis: Lipase-catalyzed reactions are employed to create this dipeptide from unprotected amino acids in non-polar solvents, which can offer more specificity and yield .

- Biosynthesis: Certain microorganisms can synthesize L-alanyl-l-leucine naturally, providing insights into its metabolic pathways .

L-Alanyl-l-leucine has several applications:

- Nutritional Supplements: Used in formulations aimed at enhancing muscle recovery and performance.

- Pharmaceuticals: Potential use in treatments for metabolic disorders or conditions requiring improved amino acid absorption.

- Food Industry: As a flavor enhancer or functional ingredient in protein-rich foods .

Studies have shown that L-alanyl-l-leucine interacts positively with various biological systems:

- Insulin Sensitivity: It may enhance insulin sensitivity, which is beneficial for glucose metabolism.

- Protein Synthesis Pathways: The compound influences pathways like the mechanistic target of rapamycin (mTOR), promoting muscle protein synthesis .

- Antioxidant Properties: Some studies suggest potential antioxidant effects, contributing to cellular protection against oxidative stress .

L-Alanyl-l-leucine shares similarities with other dipeptides but stands out due to its specific amino acid composition. Here are some comparable compounds:

| Compound | Composition | Unique Features |

|---|---|---|

| L-Alanylleucine | L-Alanine + L-Leucine | Enhances muscle recovery |

| L-Valyl-L-Leucine | L-Valine + L-Leucine | Focus on energy metabolism |

| L-Glycyl-L-Leucine | Glycine + L-Leucine | Smaller size may lead to different absorption rates |

| L-Isoleucyl-L-Leucine | L-Isoleucine + L-Leucine | Unique branched-chain structure affects solubility |

L-Alanyl-l-leucine's unique combination of hydrophobic properties from leucine and the smaller size of alanine allows it to play specific roles in metabolism and nutrition that other similar compounds may not fulfill as effectively.

Molecular Structure and Formula (C9H18N2O3)

l-Alanyl-l-leucine is a dipeptide compound formed from the condensation of two amino acid residues: l-alanine and l-leucine [1]. The molecular formula C9H18N2O3 reflects the composition of nine carbon atoms, eighteen hydrogen atoms, two nitrogen atoms, and three oxygen atoms [1] [2]. This dipeptide is classified as a tautomer of an Ala-Leu zwitterion and serves as a natural metabolite in biological systems [1] [3].

The structural representation follows the International Union of Pure and Applied Chemistry nomenclature as (2S)-2-[[(2S)-2-aminopropanoyl]amino]-4-methylpentanoic acid [2] [4]. The Simplified Molecular Input Line Entry System notation for this compound is CC(C)CC@HC(O)=O, which explicitly defines the stereochemical configuration at both chiral centers [1] [4].

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₈N₂O₃ |

| Molecular Weight (g/mol) | 202.25 |

| CAS Registry Number | 3303-34-2 |

| ChEBI ID | CHEBI:73770 |

| PubChem CID | 96801 |

| InChI Key | RDIKFPRVLJLMER-BQBZGAKWSA-N |

Physical and Chemical Properties

l-Alanyl-l-leucine exhibits characteristic physical properties typical of dipeptide compounds [1] [5]. The compound appears as a white to off-white solid under standard conditions, with a monoisotopic mass of 202.13174244 Da [1] [6]. The topological polar surface area measures 92.4 Ų, indicating moderate polarity that affects its solubility characteristics [1].

The compound demonstrates limited aqueous solubility, dissolving at approximately 80 milligrams per milliliter in water, with sonication recommended to achieve complete dissolution [7]. In organic solvents such as dimethyl sulfoxide, the compound shows poor solubility of less than 1 milligram per milliliter [7]. The logarithmic partition coefficient (LogP) value of -2.13 indicates hydrophilic character, consistent with its peptide nature [1].

| Property | Value |

|---|---|

| Physical State | Solid |

| Color | White to off-white |

| Monoisotopic Mass (Da) | 202.13174244 |

| Topological Polar Surface Area (Ų) | 92.4 |

| Heavy Atom Count | 14 |

| Rotatable Bond Count | 5 |

| LogP | -2.13 |

| Solubility (Water) | 80 mg/mL |

Storage requirements specify maintaining the compound at temperatures between -20°C and -10°C under nitrogen atmosphere to prevent degradation [4]. The compound exhibits a complexity value of 216 based on computational analysis, reflecting its structural intricacy [1].

Stereochemistry and Isomeric Forms

The stereochemical configuration of l-Alanyl-l-leucine involves two defined asymmetric carbon centers, both possessing the S configuration according to the Cahn-Ingold-Prelog priority rules [1] [4]. The absolute configuration is designated as (2S,2'S), indicating that both amino acid residues maintain their natural l-form stereochemistry [8].

The compound exhibits optical activity, demonstrating levorotatory behavior when analyzed by polarimetry [9]. This optical rotation results from the chiral centers present in both the alanine and leucine moieties [9]. The stereochemical integrity is crucial for biological recognition and metabolic processing [10].

| Property | Value |

|---|---|

| Configuration at C-2 (Alanine) | S |

| Configuration at C-2 (Leucine) | S |

| Absolute Configuration | (2S,2'S) |

| Chiral Centers | 2 |

| Optical Activity | Levorotatory |

Isomeric forms of this dipeptide include diastereomers where the stereochemical configuration of one or both amino acid residues differs [8]. The most significant isomeric variant is D-alanyl-l-leucine, which maintains the l-leucine configuration but incorporates D-alanine [8]. Studies have demonstrated that stereochemical differences significantly affect adsorption properties and biological recognition [10].

Peptide Bond Characteristics

The peptide bond in l-Alanyl-l-leucine exhibits the characteristic amide linkage formed between the carboxyl group of l-alanine and the amino group of l-leucine [11]. This bond demonstrates partial double-bond character due to resonance delocalization between the nitrogen lone pair and the carbonyl π* orbital [12]. The bond length approximates 1.33 Ångströms, intermediate between typical single and double carbon-nitrogen bonds [12].

Planarity represents a fundamental characteristic of the peptide bond, with the four atoms (C, O, N, H) maintaining coplanar arrangement [12]. This geometric constraint results from the resonance stabilization and contributes to the restricted rotation about the carbon-nitrogen bond [12]. The rotation barrier measures approximately 20 kilocalories per mole, significantly higher than typical single bonds [12].

| Property | Value |

|---|---|

| Bond Type | Amide (C-N) |

| Bond Length (Å) | ~1.33 |

| Partial Double Bond Character | ~40% |

| Planarity | Planar |

| Rotation Barrier | ~20 kcal/mol |

| Configuration | Trans |

The trans configuration predominates in l-Alanyl-l-leucine, as observed in most naturally occurring peptides [12]. This arrangement minimizes steric hindrance between adjacent side chains and provides optimal stability [13]. Nuclear magnetic resonance spectroscopy confirms the trans peptide bond geometry through characteristic coupling patterns [14] [15].

Zwitterionic Properties

l-Alanyl-l-leucine exists in equilibrium between its neutral molecular form and zwitterionic state, where simultaneous protonation and deprotonation occur at different functional groups [1] [16]. The zwitterionic form predominates in aqueous solution at physiological pH, with the amino terminus carrying a positive charge and the carboxyl terminus bearing a negative charge [16].

The isoelectric point, representing the pH at which the net charge equals zero, occurs in the slightly basic range due to the presence of basic amino groups and acidic carboxyl functionality [16]. At this pH, the compound exhibits minimal electrophoretic mobility and demonstrates unique solubility characteristics [17].

Hydrogen bonding capacity significantly influences the zwitterionic behavior of l-Alanyl-l-leucine [17]. The compound functions as both hydrogen bond donor and acceptor, with the amino groups providing donor sites and the carbonyl and carboxyl oxygens serving as acceptor sites [17]. These interactions affect crystal packing arrangements and solution behavior [18].

The zwitterionic nature contributes to the compound's amphiphilic character, enabling interactions with both hydrophilic and hydrophobic environments [17]. This property facilitates membrane transport and cellular uptake through specific peptide transporters [19].

Comparative Analysis with D-Alanyl-L-Leucine

Structural comparison between l-Alanyl-l-leucine and D-alanyl-l-leucine reveals identical molecular formulas and molecular weights, yet distinct stereochemical configurations [8]. The D-isomer incorporates D-alanine at the amino terminus while maintaining l-leucine at the carboxyl terminus, resulting in a diastereomeric relationship [8].

| Property | l-Alanyl-l-leucine | D-Alanyl-l-leucine |

|---|---|---|

| Molecular Formula | C₉H₁₈N₂O₃ | C₉H₁₈N₂O₃ |

| Molecular Weight | 202.25 | 202.25 |

| CAS Number | 3303-34-2 | 67113-60-4 |

| ChEBI ID | CHEBI:73770 | CHEBI:73838 |

| Stereochemistry at Alanine | l (S) | D (R) |

| Biological Activity | Natural metabolite | Non-natural |

The stereochemical difference profoundly affects biological recognition and transport mechanisms [19] [10]. l-Alanyl-l-leucine demonstrates recognition by peptide transport systems, facilitating cellular uptake and subsequent hydrolysis [19]. In contrast, D-alanyl-l-leucine exhibits limited recognition by these biological systems due to the unnatural D-alanine configuration [10].

Adsorption studies on clay mineral surfaces demonstrate preferential binding of the l,l-dipeptide compared to mixed stereoisomer combinations [10]. This selectivity reflects different hydrophobic properties controlled by intramolecular interactions between polar and nonpolar molecular regions [10]. The stereochemical arrangement influences molecular stability and reactivity in condensation reactions [10].

Physical properties including melting points, solubility profiles, and crystalline structures differ between the stereoisomers [18] [20]. These variations result from distinct intermolecular packing arrangements and hydrogen bonding patterns in the solid state [18]. Fast scanning calorimetry studies reveal different thermal behaviors, with melting enthalpies and decomposition temperatures varying according to stereochemical configuration [18] [20].